2-(Piperidin-4-yl)acetamide
Overview
Description
“2-(Piperidin-4-yl)acetamide” is a chemical compound that has been studied for its potential therapeutic applications . It has been suggested as a potential therapy for the treatment of pain and inflammatory diseases through the stabilization of endogenous epoxyeicosatrienoic acids .
Synthesis Analysis
A series of 2-piperidin-4-yl-acetamide derivatives have been synthesized and evaluated in various studies . The synthesis process involves complex chemical reactions and the use of various reagents .
Molecular Structure Analysis
The molecular structure of 2-piperidin-4-yl-acetamide derivatives has been analyzed using computational methods . The analysis revealed the physicochemical features of the molecules responsible for their biological activities .
Chemical Reactions Analysis
The chemical reactions involving 2-piperidin-4-yl-acetamide are complex and involve multiple steps . The reactions are influenced by various factors such as the presence of different reagents and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Piperidin-4-yl)acetamide have been analyzed in various studies . The compound has a molecular weight of 142.2 and its IUPAC name is 2-(4-piperidinyl)acetamide .
Scientific Research Applications
1. Antagonistic Effects on Melanin-Concentrating Hormone Receptor 1
2-Piperidin-4-yl-acetamide derivatives were investigated as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. These compounds showed high efficacy in vivo, highlighting their potential in biological applications, particularly concerning MCH-R1 interactions (Berglund et al., 2009).
2. Antibacterial Potentials
Certain acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including 2-piperidin-4-yl-acetamide, were synthesized and evaluated for their antibacterial potentials. These compounds showed moderate inhibitory activities against various bacterial strains (Iqbal et al., 2017).
3. Effects on Memory
Studies involving the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, a closely related compound, demonstrated effects on memory in mice, suggesting a potential role of similar compounds in cognitive enhancement (Li Ming-zhu, 2008).
4. Antimicrobial and Antifungal Activities
N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives showed significant antimicrobial activities against pathogenic bacteria and Candida species. These compounds also demonstrated cytotoxic properties in an MTT assay, indicating their utility in antimicrobial research (Mokhtari & Pourabdollah, 2013).
5. Catalyst in Chemical Synthesis
2-Piperidin-4-yl-acetamide derivatives have been used as catalysts in the synthesis of complex chemical compounds, like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, under specific conditions like ultrasound irradiation. This application demonstrates the compound's utility in facilitating chemical reactions (Mokhtary & Torabi, 2017).
6. Enzyme Inhibition Properties
Derivatives of 2-piperidin-4-yl-acetamide have shown promising activity against various enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in the treatment of conditions like Alzheimer's disease (Khalid et al., 2014).
7. Structural Analysis for Drug Design
The synthesis and analysis of compounds like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide aid in understanding the structural properties essential for drug design, particularly for targeting specific receptors or enzymes (Ismailova et al., 2014).
Future Directions
properties
IUPAC Name |
2-piperidin-4-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-7(10)5-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVSHHSCDXUYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622227 | |
Record name | 2-(Piperidin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yl)acetamide | |
CAS RN |
184044-10-8 | |
Record name | 4-Piperidineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184044-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Piperidin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-4-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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